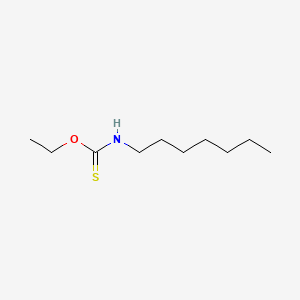
Carbamic acid, N-heptylthio-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-heptylthio-, O-ethyl ester is a chemical compound that belongs to the class of carbamate esters. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a heptylthio group attached to the nitrogen atom and an ethyl ester group attached to the oxygen atom of the carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid, N-heptylthio-, O-ethyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols under mild conditions to form the desired ester.
Addition of Alcohols to Isocyanates: Another common method is the addition of alcohols to isocyanates, which results in the formation of carbamate esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamate esters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, N-heptylthio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of strong bases like sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis Products: Carbamic acid and ethanol.
Oxidation Products: Depending on the conditions, various oxidized derivatives can be formed.
Reduction Products: Reduced forms of the compound, such as primary amines.
Scientific Research Applications
Carbamic acid, N-heptylthio-, O-ethyl ester has several scientific research applications:
Pharmaceuticals: Investigated for its potential use in drug formulations, particularly as a prodrug that can release active compounds upon hydrolysis.
Industrial Applications: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of carbamic acid, N-heptylthio-, O-ethyl ester involves the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and eventual paralysis of the target organism . The compound interacts with the active site of the enzyme, forming a stable complex that prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Methyl Carbamate: Another carbamate ester with similar properties but different alkyl groups.
Ethyl Carbamate: Similar structure but lacks the heptylthio group.
Carbaryl: A widely used carbamate pesticide with a different substitution pattern.
Uniqueness: Carbamic acid, N-heptylthio-, O-ethyl ester is unique due to the presence of the heptylthio group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate esters and influences its reactivity and applications.
Properties
CAS No. |
73747-49-6 |
|---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
O-ethyl N-heptylcarbamothioate |
InChI |
InChI=1S/C10H21NOS/c1-3-5-6-7-8-9-11-10(13)12-4-2/h3-9H2,1-2H3,(H,11,13) |
InChI Key |
XTGALXRCFNCYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















